Cas no 18327-79-2 ((2,4-Di-Tert-Butylphenoxy)Acetic Acid)

18327-79-2 structure
Nombre del producto:(2,4-Di-Tert-Butylphenoxy)Acetic Acid
(2,4-Di-Tert-Butylphenoxy)Acetic Acid Propiedades químicas y físicas
Nombre e identificación
-
- 2-(2,4-ditert-butylphenoxy)acetate
- (2,4-DI-TERT-BUTYLPHENOXY)ACETIC ACID
- 2-[2,4-Di(tert-butyl)phenoxy]acetic acid
- (2,4-di-(tert-butyl)-6-methylphenyl)phosphine
- (2,4-Di-tert-butyl-6-methylphenyl)phosphan
- (2,4-di-tert-butyl-phenoxy)-acetic acid
- (2,4-Di-tert-butyl-phenoxy)-essigsaeure
- 2,4-di-t-butyl-6-methylphenylphosphine
- 2,4-di-t-butylphenoxyacetic acid
- 2,4-di-tert-butyl-6-methylphenylphosphine
- 2,4-Di-tert-butylphenoxyacetic acid
- ACMC-20mdf2
- AGN-PC-00OJ54
- Phosphine, [2,4-bis(1,1-dimethylethyl)-6-methylphenyl]-
- 2-(2,4-Di-tert-butylphenoxy)aceticacid
- Oprea1_693555
- CS-0233220
- 2-(2,4-ditert- butylphenoxy)acetic acid
- 18327-79-2
- Z89272866
- 2-(2,4-ditert-butylphenoxy)acetic Acid
- MFCD00514873
- Acetic acid, 2-[2,4-bis(1,1-dimethylethyl)phenoxy]-
- AKOS000319462
- SCHEMBL5284414
- VS-07331
- 2-(2,4-Di-tert-butylphenoxy)acetic acid
- EN300-13181
- STL066315
- BBL023116
- (2,4-Di-Tert-Butylphenoxy)Acetic Acid
-
- MDL: MFCD00514873
- Renchi: InChI=1S/C16H24O3/c1-15(2,3)11-7-8-13(19-10-14(17)18)12(9-11)16(4,5)6/h7-9H,10H2,1-6H3,(H,17,18)
- Clave inchi: ZKEWJHKMOWKCFM-UHFFFAOYSA-N
- Sonrisas: CC(C)(C)C1=CC(=C(C=C1)OCC(=O)O)C(C)(C)C
Atributos calculados
- Calidad precisa: 263.16479
- Masa isotópica única: 263.16472
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 19
- Cuenta de enlace giratorio: 5
- Complejidad: 303
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 49.4
- Xlogp3: 5.7
Propiedades experimentales
- Denso: 1.024
- Punto de ebullición: 361.7°Cat760mmHg
- Punto de inflamación: 123.1°C
- PSA: 49.36
(2,4-Di-Tert-Butylphenoxy)Acetic Acid PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-13181-1.0g |
2-(2,4-di-tert-butylphenoxy)acetic acid |
18327-79-2 | 95% | 1g |
$180.0 | 2023-05-01 | |
TRC | D496575-5mg |
(2,4-Di-Tert-Butylphenoxy)Acetic Acid |
18327-79-2 | 5mg |
$ 50.00 | 2022-06-05 | ||
TRC | D496575-10mg |
(2,4-Di-Tert-Butylphenoxy)Acetic Acid |
18327-79-2 | 10mg |
$ 65.00 | 2022-06-05 | ||
TRC | D496575-50mg |
(2,4-Di-Tert-Butylphenoxy)Acetic Acid |
18327-79-2 | 50mg |
$ 95.00 | 2022-06-05 | ||
Enamine | EN300-13181-0.1g |
2-(2,4-di-tert-butylphenoxy)acetic acid |
18327-79-2 | 95% | 0.1g |
$62.0 | 2023-05-01 | |
Enamine | EN300-13181-5000mg |
2-(2,4-di-tert-butylphenoxy)acetic acid |
18327-79-2 | 95.0% | 5000mg |
$869.0 | 2023-09-30 | |
Enamine | EN300-13181-1000mg |
2-(2,4-di-tert-butylphenoxy)acetic acid |
18327-79-2 | 95.0% | 1000mg |
$180.0 | 2023-09-30 | |
Enamine | EN300-13181-2500mg |
2-(2,4-di-tert-butylphenoxy)acetic acid |
18327-79-2 | 95.0% | 2500mg |
$438.0 | 2023-09-30 | |
1PlusChem | 1P0027XP-250mg |
Acetic acid, 2-[2,4-bis(1,1-dimethylethyl)phenoxy]- |
18327-79-2 | 98% | 250mg |
$111.00 | 2025-02-19 | |
1PlusChem | 1P0027XP-50mg |
Acetic acid, 2-[2,4-bis(1,1-dimethylethyl)phenoxy]- |
18327-79-2 | 95% | 50mg |
$111.00 | 2023-12-19 |
(2,4-Di-Tert-Butylphenoxy)Acetic Acid Literatura relevante
-
Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
-
Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
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